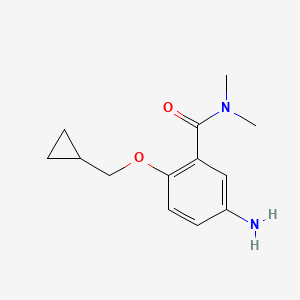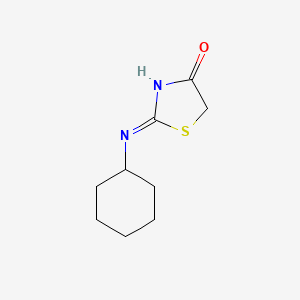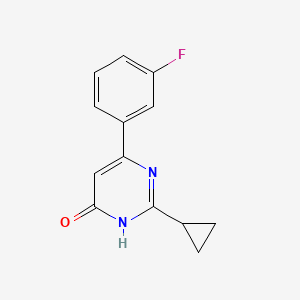
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
Vue d'ensemble
Description
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol (2CPFP) is an organic compound that has been studied extensively due to its potential applications in the pharmaceutical and medical industries. 2CPFP is a cyclic amide that contains both a cyclopropyl and a phenyl ring, and it is a member of the pyrimidin-4-ol family. 2CPFP has been studied for its ability to act as a prodrug, a precursor to a drug that is metabolized in the body to an active form, as well as its potential to be used as an enzyme inhibitor and a drug transporter.
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Applications
Pyrimidine derivatives, including those structurally related to "2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol," have been extensively studied for their biological activities. The synthesis of novel pyrimidine derivatives has been explored for potential anti-inflammatory and analgesic activities. A study highlighted the design and synthesis of a series of novel pyrimidine derivatives, demonstrating that these compounds showed significant anti-inflammatory and analgesic activities in biological screenings. The nature of the substituent on the pyrimidine ring played a crucial role in determining the biological activity, with some derivatives exhibiting potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).
Anticancer Activity
Another area of application involves the development of pyrimidine derivatives as anticancer agents. A study described the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, which were evaluated for their anticancer activity against human cancer cell lines. Certain compounds within this series exhibited significant cytotoxicity against these cell lines, with IC50 values below 10 μM, indicating their potential as potent anticancer agents (K. M. Hosamani et al., 2015).
Synthesis Methodologies
The exploration of novel synthesis methodologies for pyrimidine derivatives also represents a significant area of research. Studies have described efficient synthesis approaches for various pyrimidine derivatives, highlighting the utility of these methodologies in producing compounds with potential biological activities. For instance, an optimized synthesis strategy for a new class of fluoroquinolone-like antibacterial agents based on a pyrido[1,2-c]pyrimidine core structure was detailed, showcasing the potential of these synthetic routes in generating biologically active compounds (J. Rosen et al., 2009).
Propriétés
IUPAC Name |
2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPNEXXCIYROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



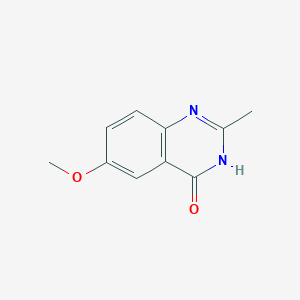
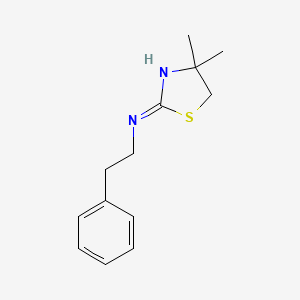
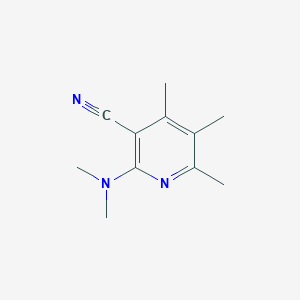
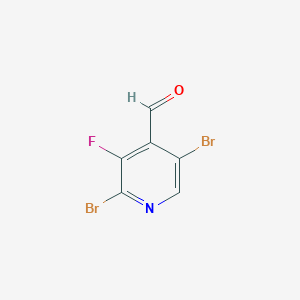
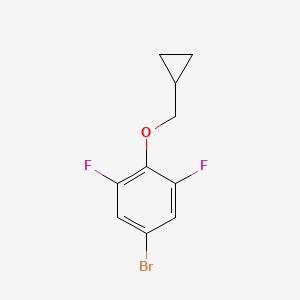
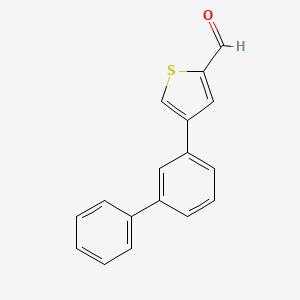
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
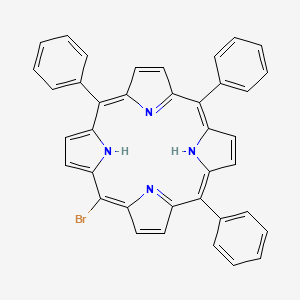
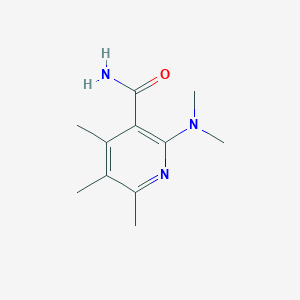
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
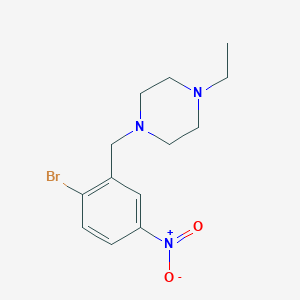
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
